molecular formula C11H15NS B183660 N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine CAS No. 774556-71-7

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine

Cat. No.: B183660
CAS No.: 774556-71-7
M. Wt: 193.31 g/mol
InChI Key: IGTPZGXOHNYESV-UHFFFAOYSA-N
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Description

N-[4-(Methylsulfanyl)benzyl]cyclopropanamine (CAS 774556-71-7) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H15NS and a molecular weight of 193.31 g/mol, this compound features a cyclopropanamine moiety linked to a 4-(methylthio)benzyl group . The structure incorporates a benzylamine scaffold, which is a common pharmacophore in bioactive molecules, and the methylsulfanyl (methylthio) substituent can influence both the electronic characteristics and metabolic profile of the compound . The cyclopropyl group is a privileged structure in drug design, often used to modulate properties such as metabolic stability, potency, and conformational geometry . This specific molecular architecture makes N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine a valuable chemical building block for researchers. Its primary applications include serving as a key intermediate in the synthesis of more complex molecules for pharmacological screening and as a core structure in the development of compounds targeting various enzymes and receptors . The calculated physical properties include a density of approximately 1.1±0.1 g/cm³ and a boiling point of around 307.9±25.0 °C at 760 mmHg . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTPZGXOHNYESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356827
Record name N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774556-71-7
Record name N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methylsulfanylbenzaldehyde

The aldehyde precursor is synthesized via sequential oxidation and reduction:

  • Oxidation of 4-methylsulfanyltoluene : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the methyl group to 4-methylsulfanylbenzoic acid.

  • Reduction to benzyl alcohol : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 4-methylsulfanylbenzyl alcohol.

  • Oxidation to aldehyde : Dess-Martin periodinane oxidizes the alcohol to 4-methylsulfanylbenzaldehyde.

Reductive Amination Reaction

Cyclopropanamine reacts with the aldehyde under reductive conditions:

NH2-cyclopropane+4-MeS-C6H4-CHONaBH3CNN-[(4-MeS-phenyl)methyl]cyclopropanamine\text{NH}2\text{-cyclopropane} + \text{4-MeS-C}6\text{H}4\text{-CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{N-[(4-MeS-phenyl)methyl]cyclopropanamine}

Conditions : Methanol solvent, room temperature, 48 hours.
Yield : 60–75% after column purification.

Challenges :

  • Aldehyde instability under acidic/basic conditions.

  • Competing over-reduction to primary alcohol.

Mitsunobu Reaction Approach

Reaction Mechanism

The Mitsunobu reaction couples 4-methylsulfanylbenzyl alcohol with cyclopropanamine:

4-MeS-C6H4-CH2OH+NH2-cyclopropaneDIAD, PPh3N-[(4-MeS-phenyl)methyl]cyclopropanamine\text{4-MeS-C}6\text{H}4\text{-CH}2\text{OH} + \text{NH}2\text{-cyclopropane} \xrightarrow{\text{DIAD, PPh}_3} \text{N-[(4-MeS-phenyl)methyl]cyclopropanamine}

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 24 hours.
Yield : 85–90%.

Advantages

  • Stereospecificity : Retains configuration of alcohol and amine.

  • High efficiency : Minimal byproducts due to irreversible triphenylphosphine oxide formation.

Alkylation of Cyclopropanamine

Direct Alkylation

Cyclopropanamine reacts with 4-methylsulfanylbenzyl bromide:

NH2-cyclopropane+4-MeS-C6H4-CH2BrN-[(4-MeS-phenyl)methyl]cyclopropanamine\text{NH}2\text{-cyclopropane} + \text{4-MeS-C}6\text{H}4\text{-CH}2\text{Br} \rightarrow \text{N-[(4-MeS-phenyl)methyl]cyclopropanamine}

Conditions : Excess amine, dimethylformamide (DMF), 80°C, 12 hours.
Yield : 40–55% due to tertiary amine formation.

Protected Amine Strategy

  • Boc protection : Cyclopropanamine is protected with di-tert-butyl dicarbonate.

  • Alkylation : Boc-cyclopropanamine reacts with benzyl bromide.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.
    Yield : 65–70%.

Cyclopropanation of Acrylate Derivatives

Corey-Chaykovsky Cyclopropanation

  • Acrylate synthesis : (E)-3-(4-methylsulfanylphenyl)acrylic acid is esterified to methyl ester.

  • Cyclopropanation : Trimethylsulfoxonium iodide and sodium hydride (NaH) in DMSO form the cyclopropane ring.

4-MeS-C6H4-CH=CH-COOCH3Me3SOI, NaHtrans-cyclopropane ester\text{4-MeS-C}6\text{H}4\text{-CH=CH-COOCH}3 \xrightarrow{\text{Me}3\text{SOI, NaH}} \text{trans-cyclopropane ester}

  • Amine formation : Hydrolysis to carboxylic acid, followed by Curtius rearrangement to primary amine.

Yield : 50–60% overall.

Industrial Production Considerations

Catalytic Hydrogenation

Rhodium-carbon catalysts enable selective hydrogenation of boronic acid intermediates, as demonstrated in cis-4-methylcyclohexylamine synthesis. Adapting this for cyclopropane systems could enhance scalability.

Solvent and Cost Optimization

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading5 mol% Rh1–2 mol% Rh
SolventTHFEthyl acetate
Yield85%90%

Environmental Impact : Ethyl acetate reduces toxicity compared to DMSO or DMF .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the amine group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-methylsulfanylated products, modified amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Chemical Properties and Structure

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine is characterized by its cyclopropane ring and a methylsulfanyl group attached to a phenyl ring. This configuration contributes to its biological activity, making it a candidate for further research in therapeutic applications.

Cancer Treatment

Research indicates that compounds similar to this compound may act as inhibitors in cancer therapies. For example, studies have shown that certain substituted compounds can inhibit the Ataxia-telangiectasia mutated (ATM) and RAD3-related (ATR) protein kinases, which are crucial in the DNA damage response pathway. These pathways are often exploited in cancer cell proliferation and survival .

Case Study: ATR Inhibitors

  • Objective: Evaluate the efficacy of ATR inhibitors in neoplastic diseases.
  • Findings: Compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents .

Autoimmune Disorders

The compound has also been explored for its potential in treating autoimmune diseases. Inhibitors targeting specific enzymes involved in inflammatory processes may provide new avenues for managing conditions such as rheumatoid arthritis and multiple sclerosis .

Case Study: MTH1 Inhibition

  • Objective: Investigate the effects of MTH1 inhibitors on autoimmune conditions.
  • Findings: Preliminary results suggest that these inhibitors could reduce inflammatory responses in animal models, highlighting their therapeutic potential .

Toxicological Studies

Understanding the safety profile of this compound is essential for its development as a pharmaceutical agent. Toxicological assessments have been conducted to evaluate its environmental fate and potential hazards.

Environmental Impact

Toxicological data indicate that while the compound exhibits some level of toxicity, its environmental persistence is relatively low. This characteristic is crucial for assessing its suitability in pharmaceutical formulations .

Table 1: Toxicological Profile of this compound

PropertyValue
Acute ToxicityModerate
Environmental FateLow persistence
Carcinogenic PotentialNot classified

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas of interest include:

  • Mechanistic Studies: Understanding how this compound interacts with specific biological targets can enhance its application in drug design.
  • Formulation Development: Investigating various delivery methods (e.g., liposomal formulations) could improve bioavailability and efficacy.
  • Clinical Trials: Initiating clinical trials will be crucial to establish safety and efficacy profiles in human subjects.

Mechanism of Action

The mechanism of action of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison

The primary structural variation among cyclopropanamine derivatives lies in the substituents on the benzyl aromatic ring. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(4-Methylbenzyl)cyclopropanamine 4-CH₃ C₁₁H₁₅N ~149.25 (estimated) Electron-donating methyl group enhances aromatic stability
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-NO₂ C₁₀H₁₂N₂O₂ 192.2 Electron-withdrawing nitro group increases reactivity
N-(Quinolin-4-ylmethyl)cyclopropanamine Quinolin-4-yl C₁₃H₁₅N₂ ~193.27 (estimated) Heteroaromatic quinoline moiety may enable metal coordination
N-[(2-Bromo-4-chlorophenyl)methyl]cyclopropanamine 2-Br, 4-Cl C₁₀H₁₁BrClN 260.56 Halogen substituents increase molecular weight and lipophilicity
N-[(4-Nitrophenyl)methyl]cyclopropanamine 4-NO₂ C₁₀H₁₂N₂O₂ 192.21 Para-nitro group enhances electrophilicity
1-(4-Methoxyphenyl)cyclopropanamine 4-OCH₃ C₁₀H₁₃NO ~163.22 (estimated) Methoxy group improves solubility in polar solvents

Key Observations :

  • Electron-donating groups (e.g., CH₃, OCH₃) stabilize the aromatic ring and may reduce oxidative degradation.
Physicochemical Properties
Compound Name Boiling/Melting Point Solubility Stability Notes
N-(4-Methylbenzyl)cyclopropanamine Not reported Likely lipophilic Stable under GC-FID conditions
N-[(2-Nitrophenyl)methyl]cyclopropanamine Not reported Moderate in DMSO Generates NOₓ under combustion
N-(Quinolin-4-ylmethyl)cyclopropanamine Orange oil Organic solvents Air-sensitive due to amine group
N-[(2-Bromo-4-chlorophenyl)methyl]cyclopropanamine Not reported Hydrophobic Discontinued due to stability concerns
N-[(4-Nitrophenyl)methyl]cyclopropanamine Not reported Polar aprotic Potential photodegradation

Key Trends :

  • Halogenated derivatives exhibit higher molecular weights and lipophilicity, impacting biodistribution in biological systems.

Comparison :

  • Enzymatic methods offer sustainability but require optimized enzyme stability.
  • Reductive amination is versatile but may require purification steps.

Biological Activity

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine, a compound characterized by its unique cyclopropanamine structure and a methylsulfanyl group, has garnered attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NS. Its structure features a cyclopropane ring bonded to an amine group, with a 4-methylsulfanylphenyl moiety contributing to its biological properties. Understanding the structural characteristics is crucial for elucidating its mechanism of action and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Neuroprotective Effects : There is emerging evidence that cyclopropanamine derivatives can exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in various metabolic pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding Affinity : The methylsulfanyl group may enhance binding affinity to target proteins or enzymes due to increased hydrophobic interactions.
  • Receptor Interaction : The compound might interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

Data Table: Summary of Biological Activities

Activity Type Observation Reference
AntimicrobialInhibition of bacterial growth
NeuroprotectivePotential protective effects on neurons
Enzyme InhibitionPossible inhibition of metabolic enzymes

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against various bacterial strains. Results indicated:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus
  • : The compound demonstrated significant antibacterial activity, warranting further exploration for therapeutic use.

Case Study 2: Neuroprotective Potential

A study focused on the neuroprotective effects of cyclopropanamine derivatives included this compound. Key findings included:

  • Model Used : In vitro neuronal cell cultures exposed to oxidative stress
  • Results : Cells treated with the compound showed reduced markers of apoptosis compared to controls.
  • Implications : Suggests potential for development as a neuroprotective agent in conditions like Alzheimer’s disease.

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in antimicrobial therapy and neuroprotection. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms underlying its biological activities.
  • In Vivo Studies : Conducting animal studies to assess safety and efficacy before clinical trials.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure affect biological activity.

Q & A

Q. How to address inconsistencies in reported cytotoxicity data across studies?

  • Methodology :
  • Meta-Analysis : Compile data from patents and journals, noting variables like assay duration (48 vs. 72 hours) and cell passage number.
  • Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to identify threshold effects. For example, anti-cancer activity in Patent EP... showed IC50_{50} = 2.1 µM, but later studies reported 5.3 µM due to serum interference .

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